![molecular formula C10H14N2O2 B12527459 N-[(2R)-1-Hydroxypropan-2-yl]-N'-phenylurea CAS No. 827612-95-3](/img/structure/B12527459.png)
N-[(2R)-1-Hydroxypropan-2-yl]-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R)-1-Hydroxypropan-2-yl]-N’-phenylurea is an organic compound with a unique structure that combines a hydroxypropan-2-yl group with a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1-Hydroxypropan-2-yl]-N’-phenylurea typically involves the reaction of phenyl isocyanate with (2R)-1-hydroxypropan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[(2R)-1-Hydroxypropan-2-yl]-N’-phenylurea may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-1-Hydroxypropan-2-yl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carbonyl derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[(2R)-1-Hydroxypropan-2-yl]-N’-phenylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2R)-1-Hydroxypropan-2-yl]-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropan-2-yl group may facilitate binding to active sites, while the phenylurea moiety can interact with hydrophobic regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2R)-1-Hydroxypropan-2-yl]acetamide
- N-[(2R)-1-Hydroxypropan-2-yl]carbamic acid (phenylmethyl) ester
- N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
Uniqueness
N-[(2R)-1-Hydroxypropan-2-yl]-N’-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxypropan-2-yl group and a phenylurea moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
827612-95-3 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-[(2R)-1-hydroxypropan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C10H14N2O2/c1-8(7-13)11-10(14)12-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H2,11,12,14)/t8-/m1/s1 |
InChI Key |
RDGWTKAUZRRFCY-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CO)NC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(CO)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


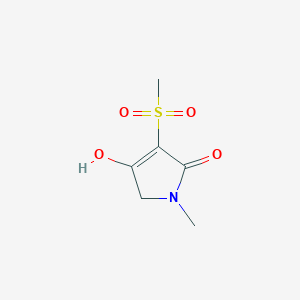
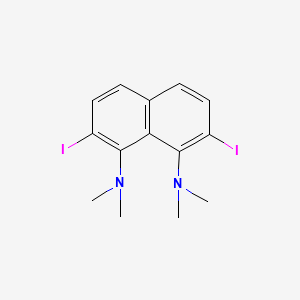
![3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12527387.png)
![1,3-Benzenediol, 5-[[[5-(4-hydroxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12527395.png)
![3,3-Bis[(benzyloxy)methyl]oct-5-ynal](/img/structure/B12527396.png)

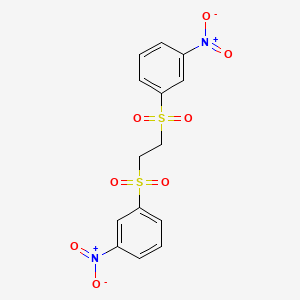
(prop-2-en-1-yl)-lambda~5~-phosphane](/img/structure/B12527409.png)
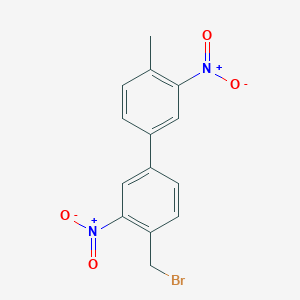
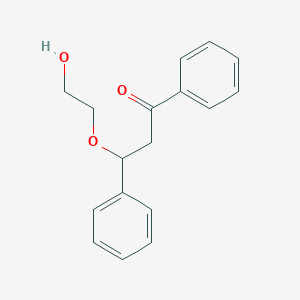
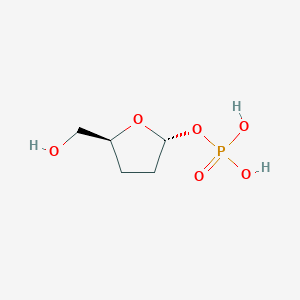
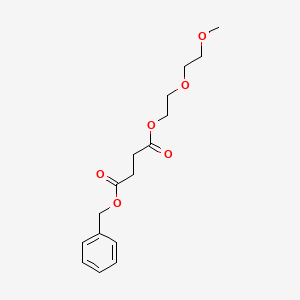
![(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid](/img/structure/B12527431.png)
![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12527437.png)
